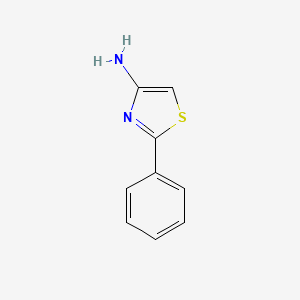

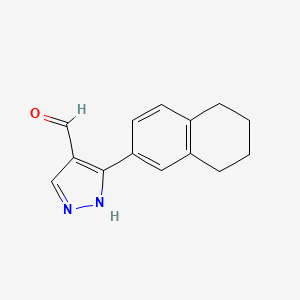

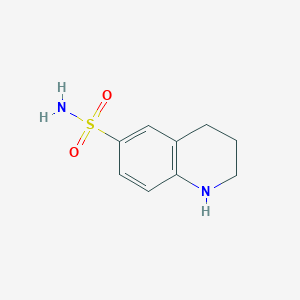

![molecular formula C6H10ClN3O B3024376 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride CAS No. 725203-02-1](/img/structure/B3024376.png)

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride

Overview

Description

“4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride” is a chemical compound . It is also known as “4,5,6,7-tetrahydro-1H-pyrazolo pyridine” and is associated with the CAS number 871792-61-9 . This compound is a derivative of “4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” which is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .

Synthesis Analysis

The synthesis of “this compound” and its derivatives involves various synthetic strategies and approaches . These methods are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are also considered .Molecular Structure Analysis

The molecular formula of “this compound” is C6H9N3·2HCl . Its molecular weight is 196.16 .Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives are complex and involve various enzymatic inhibitory activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 196.16 , and its molecular formula, which is C6H9N3·2HCl .Scientific Research Applications

Kinase Inhibitors

- Pyrazolo[3,4-b]pyridine kinase inhibitors have been identified as versatile scaffolds in the design of kinase inhibitors, interacting with kinases via multiple binding modes, particularly at the hinge region of the kinase. This scaffold's utility in inhibitor design showcases its potential in developing targeted therapies for various diseases, including cancer (Wenglowsky, 2013).

Medicinal Chemistry

- Pyrazolo[1,5-a]pyrimidine scaffold has exhibited a broad range of medicinal properties, highlighting its importance as a building block in drug development. This includes applications in anticancer, anti-infectious, and anti-inflammatory agents, underscoring the scaffold's versatility and the ongoing need for its exploration in medicinal chemistry (Cherukupalli et al., 2017).

Spin Crossover Active Complexes

- Iron(II) complexes with pyrazole-pyridine/pyrazine ligands exhibit spin crossover (SCO) active properties, which are crucial for developing materials with switchable magnetic properties. Such materials have potential applications in sensors, memory devices, and displays (Olguín & Brooker, 2011).

Heterocyclic N-oxide Molecules

- Heterocyclic N-oxide derivatives , including those synthesized from pyridine and indazole, are known for their utility in organic synthesis, catalysis, and drug applications. Their role in forming metal complexes and designing catalysts and drugs, especially with anticancer, antibacterial, and anti-inflammatory activity, highlights the breadth of applications for these compounds (Li et al., 2019).

Mechanism of Action

Future Directions

The future directions for “4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride” and its derivatives could involve further optimization of the C-3 pyrazole position and replacement of the terminal P4 ring with a neutral heterocycle . This could lead to the discovery of more potent and selective inhibitors of blood coagulation factor Xa .

properties

IUPAC Name |

1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c10-6-4-1-2-7-3-5(4)8-9-6;/h7H,1-3H2,(H2,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVSXYXCJQKNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=O)NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718483 | |

| Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187830-91-6 | |

| Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

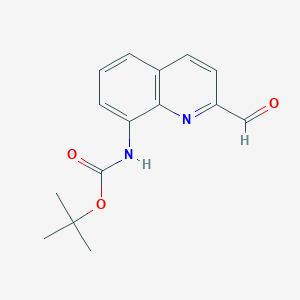

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3024300.png)

![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3024302.png)

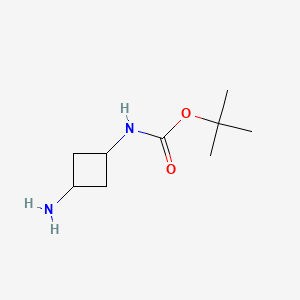

![Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3024312.png)